molecular formula C18H21NO3 B4110237 N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide

N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide

Cat. No.: B4110237
M. Wt: 299.4 g/mol
InChI Key: NZGWXCWYZNXIGN-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound characterized by its unique structure, which includes a dimethylphenyl group and a methoxyphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step often involves the reaction of 3,4-dimethylphenylamine with an appropriate acylating agent to form an intermediate amide.

    Etherification: The intermediate is then subjected to etherification with 4-methoxyphenol under basic conditions to introduce the methoxyphenoxy group.

    Final Coupling: The final step involves coupling the intermediate with a propanoyl chloride derivative under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ether linkages, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted amides or ethers.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide exerts its effects depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects.

    Chemical Reactivity: The presence of functional groups like amides and ethers allows it to participate in various chemical reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-2-(4-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(3,4-dimethylphenyl)-2-(4-chlorophenoxy)propanamide: Contains a chloro group instead of a methoxy group.

Uniqueness

N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide is unique due to the presence of both dimethylphenyl and methoxyphenoxy groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-methoxyphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-5-6-15(11-13(12)2)19-18(20)14(3)22-17-9-7-16(21-4)8-10-17/h5-11,14H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWXCWYZNXIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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